molecular formula C7H5FN2O B13711797 3-Amino-5-fluorobenzisoxazole

3-Amino-5-fluorobenzisoxazole

Cat. No.: B13711797
M. Wt: 152.13 g/mol
InChI Key: OAKWWZCDVBLXIT-UHFFFAOYSA-N
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Description

3-Amino-5-fluorobenzisoxazole is a heterocyclic compound that belongs to the benzisoxazole family. This compound is characterized by the presence of an amino group at the third position and a fluorine atom at the fifth position on the benzisoxazole ring. Benzisoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-fluorobenzisoxazole can be achieved through various synthetic routes. One common method involves the cyclization of 2-amino-4-fluorophenol with a suitable nitrile oxide. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction conditions may include heating the mixture to a specific temperature to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound often involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of advanced catalytic systems, such as metal catalysts or nanocatalysts, to enhance the efficiency of the reaction. Additionally, industrial processes may incorporate continuous flow reactors to ensure consistent production and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-fluorobenzisoxazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of this compound .

Scientific Research Applications

3-Amino-5-fluorobenzisoxazole has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: The compound is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 3-Amino-5-fluorobenzisoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-5-methylisoxazole: Similar in structure but with a methyl group instead of a fluorine atom.

    3-Amino-5-chlorobenzisoxazole: Contains a chlorine atom instead of fluorine.

    3-Amino-5-bromobenzisoxazole: Contains a bromine atom instead of fluorine

Uniqueness

3-Amino-5-fluorobenzisoxazole is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C7H5FN2O

Molecular Weight

152.13 g/mol

IUPAC Name

5-fluoro-2,1-benzoxazol-3-amine

InChI

InChI=1S/C7H5FN2O/c8-4-1-2-6-5(3-4)7(9)11-10-6/h1-3H,9H2

InChI Key

OAKWWZCDVBLXIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NOC(=C2C=C1F)N

Origin of Product

United States

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